3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC19779019
InChI: InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3
SMILES:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC19779019

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole -

Specification

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 3-bromo-1-(4-methylphenyl)-1,2,4-triazole
Standard InChI InChI=1S/C9H8BrN3/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h2-6H,1H3
Standard InChI Key BLKDMACKROBMPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=NC(=N2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The 1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 4. The bromine atom occupies the 3-position, while the p-tolyl group (4-methylphenyl) is attached to the 1-position . This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3
Molecular Weight238.08 g/mol
Exact Mass237.99 g/mol
SMILES NotationCc1ccc(-n2cnc(Br)n2)cc1
Topological Polar Surface Area41.1 Ų

The SMILES notation highlights the connectivity: the p-tolyl group (Cc1ccc(...)cc1) is linked to the triazole ring (n2cnc(Br)n2), with bromine as a substituent .

Synthetic Methodologies

Bromination of Triazole Precursors

A common route to 3-bromo-1,2,4-triazoles involves the diazotization of aminotriazoles followed by bromide substitution. For instance, 5-bromo-3-phenyl-1H-1,2,4-triazole was synthesized via treatment of 5-phenyl-2H-1,2,4-triazol-3-amine with hydrobromic acid and sodium nitrite under reflux .

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield
5-Phenyl-2H-triazol-3-amineHBr, NaNO2_2, −5–20°C, 20 min11 g

This method leverages the Sandmeyer reaction mechanism, where in situ-generated bromine radicals facilitate electrophilic aromatic substitution .

Cyclization Strategies

Alternative approaches involve cyclization of thiosemicarbazides or hydrazine derivatives. For example, 1,2,4-triazole-3-thiones are synthesized via base-mediated cyclization of thiosemicarbazides, though bromination would require additional steps .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by the hydrophobic p-tolyl group and polar triazole ring. While exact data are unavailable, analogous triazoles exhibit:

  • Water Solubility: Limited due to aromatic substituents.

  • Organic Solvents: Soluble in ethyl acetate, dichloromethane, and dimethylformamide .

Thermodynamic Parameters

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom serves as a leaving group, enabling cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids could yield biaryl derivatives, useful in drug discovery .

N-Functionalization

The NH group at position 1 (adjacent to the p-tolyl group) can undergo alkylation or acylation to modulate electronic properties. For example, reaction with methyl iodide would produce a quaternary ammonium species .

Industrial and Material Science Applications

Coordination Chemistry

The triazole ring can act as a ligand for transition metals. Copper(I) complexes of bromotriazoles are explored in catalysis, including click chemistry applications .

Polymer Science

Incorporating brominated triazoles into polymers enhances flame retardancy due to bromine’s radical-scavenging properties. Such materials are used in electronics and aerospace .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the p-tolyl and bromine groups could optimize bioactivity. For example, replacing bromine with iodine may enhance antiviral potency .

Green Synthesis Methods

Developing solvent-free or catalytic cyclization routes would align with sustainable chemistry principles. Photocatalytic bromination using visible light is a promising avenue .

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